molecular formula C17H18N6O2 B12176624 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B12176624
M. Wt: 338.4 g/mol
InChI Key: IORFVVOBEFBCFM-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Chemistry

The study of heterocyclic compounds originated with the isolation of natural products containing non-carbon ring atoms, long before their structures were fully understood. Early chemists named these compounds based on their sources or observable properties rather than systematic rules. For instance, pyrrole derived its name from the Greek pyrrhos (fiery red) due to the crimson color it produced when heated with hydrochloric acid. Similarly, furfural was isolated from oat husks (furfur in Latin), while quinoline was first identified in coal tar distillates in 1834. The late 19th century marked a turning point with the development of the Hantzsch-Widman nomenclature system, which introduced standardized naming conventions based on ring size, heteroatom type, and saturation states. This systematic approach enabled chemists to categorize increasingly complex structures, laying the groundwork for rational drug design and materials engineering.

Overview of Pyridazine, Pyrazole, and Pyridine Derivatives

The target compound integrates three fundamental heterocyclic systems, each with distinct electronic and structural characteristics:

Heterocycle Ring Size Heteroatoms Key Properties Common Applications
Pyridazine 6-membered 2 nitrogen High dipole moment (4.22 D), planar structure, participates in π-π stacking Antihypertensive agents, kinase inhibitors
Pyrazole 5-membered 2 nitrogen Aromatic stability, hydrogen-bonding capacity Anti-inflammatory drugs, agrochemicals
Pyridine 6-membered 1 nitrogen Basic character (pKₐ ~5.2), coordination chemistry capability Catalysts, nicotine analogs, metal ligands

Pyridazine derivatives exhibit unique reactivity due to their electron-deficient nature, making them valuable in designing charge-transfer complexes. Pyrazole rings, with their adjacent nitrogen atoms, serve as bioisosteres for carboxylic acid groups in drug molecules. Pyridine’s basicity and ability to form stable metal complexes underpin its use in coordination chemistry and catalysis. The fusion of these systems in a single molecule creates synergistic effects that enhance binding specificity in biological targets or modulate electronic properties for materials applications.

Discovery and Development of 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

The synthesis of this compound likely employs a multi-step strategy combining modern heterocyclic coupling techniques:

  • Pyridazine Core Formation : A 6-oxopyridazin-1(6H)-yl scaffold could be generated via cyclocondensation of 1,4-diketones with hydrazine derivatives, followed by oxidation.
  • Pyrazole Incorporation : The 3,5-dimethylpyrazole moiety might be introduced through nucleophilic aromatic substitution at the pyridazine C3 position using copper-catalyzed Ullmann coupling.
  • Acetamide-Pyridine Linkage : A Michael addition or amide coupling reaction could attach the N-(pyridin-4-ylmethyl)acetamide sidechain to the pyridazine N1 position.

Critical to this synthesis is the sequential protection/deprotection of reactive sites. For instance, the pyridazine ketone group may require protection as a ketal during pyrazole installation to prevent unwanted side reactions. Modern catalytic systems, such as palladium-mediated cross-couplings or iron chloride-mediated cyclizations described in recent heterocyclic methodologies, enable precise regiocontrol during these transformations.

Significance in Academic Research

This compound’s academic value stems from three key aspects:

  • Structural Novelty : The simultaneous incorporation of pyridazine, pyrazole, and pyridine rings creates a unique electronic landscape. Computational studies suggest the pyridazine core’s electron deficiency could synergize with the pyridine’s basicity to produce unusual charge-transfer properties.
  • Drug Discovery Potential : Pyridazine derivatives show affinity for adenosine receptors, while pyrazole-containing compounds inhibit cyclooxygenase enzymes. The hybrid structure may exhibit dual-target activity, a growing focus in polypharmacology research.
  • Materials Science Applications : Recent studies on heterocyclic nanographenes demonstrate that such fused systems can achieve panchromatic UV-vis-NIR absorption. The target compound’s extended conjugation system might serve as a precursor for organic semiconductors or light-harvesting materials.

Ongoing research focuses on derivatizing the acetamide sidechain to modulate solubility and bioavailability, while substitutions on the pyridin-4-ylmethyl group could enhance metal-coordination capabilities for catalytic applications.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H18N6O2/c1-12-9-13(2)23(20-12)15-3-4-17(25)22(21-15)11-16(24)19-10-14-5-7-18-8-6-14/h3-9H,10-11H2,1-2H3,(H,19,24)

InChI Key

IORFVVOBEFBCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Formation of the Pyridazinone-Pyrazole Backbone

The pyridazinone-pyrazole scaffold is synthesized via heterocyclization reactions. For example:

  • Starting Material : 3,5-Dimethyl-1H-pyrazole derivatives react with pyridazinone precursors (e.g., 6-oxopyridazine-3-carboxylic acid derivatives) under acidic or basic conditions to form the fused heterocyclic system.

  • Key Reagents : Acetic acid, hydrochloric acid, or other protic solvents facilitate cyclization and dehydration steps.

Example Reaction :
Pyrazole derivative+Pyridazinone precursorHCl/H2OCompound A (hydrazide intermediate)\text{Pyrazole derivative} + \text{Pyridazinone precursor} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Compound A (hydrazide intermediate)}

Functional Group Activation and Coupling

The hydrazide group in Compound A undergoes activation to enable selective coupling with amines, such as 4-pyridinemethanamine.

Acylation or Amidation

The hydrazide (-NH-NH₂) group is activated to form a reactive intermediate (e.g., acyl chloride or mixed anhydride) for amide bond formation. Common methods include:

  • Acetic Anhydride : Refluxing Compound A with acetic anhydride forms the corresponding acetylated hydrazide.

  • Coupling Agents : Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) activate the carboxylic acid group for coupling.

Example Activation :
Compound A+Acetic AnhydrideRefluxN’-Acetyl derivative\text{Compound A} + \text{Acetic Anhydride} \xrightarrow{\text{Reflux}} \text{N'-Acetyl derivative}

Coupling with 4-Pyridinemethanamine

The activated intermediate reacts with 4-pyridinemethanamine to form the target acetamide.

Reaction Conditions :

  • Solvent : Ethanol, DMF, or dichloromethane.

  • Temperature : Room temperature to reflux (varies with reactivity).

  • Catalysts : Base (e.g., triethylamine) may enhance nucleophilic attack.

Schematic Representation :
Activated Intermediate+4-PyridinemethanamineTarget Acetamide\text{Activated Intermediate} + \text{4-Pyridinemethanamine} \rightarrow \text{Target Acetamide}

Alternative Synthetic Routes

Alternative methods may involve direct coupling of the pyridazinone core with pre-activated amines or aldehydes.

Arylidene Derivative Formation

Compound A reacts with aryl aldehydes (e.g., 4-methoxybenzaldehyde) to form arylidene hydrazides, which can be further modified.

Example Reaction :
Compound A+Aryl AldehydeHCl/H2OArylidene Hydrazide\text{Compound A} + \text{Aryl Aldehyde} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Arylidene Hydrazide}

Thiocyanate Salt Formation

Treatment with potassium rhodanide (KSCN) yields thiocyanate derivatives, which serve as intermediates for subsequent reactions.

Compound A+KSCNHClPotassium Thiocyanate Salt\text{Compound A} + \text{KSCN} \xrightarrow{\text{HCl}} \text{Potassium Thiocyanate Salt}

Purification and Characterization

Post-reaction purification typically involves:

  • Filtration : Removing unreacted starting materials or byproducts.

  • Recrystallization : Using solvents like ethanol or water to isolate pure product.

Characterization Techniques :

Technique Key Findings
1H NMR Signals for pyrazole methyl groups (δ 2.21–2.51 ppm), pyridine protons (δ 7.0–8.1 ppm), and acetamide NH (δ 10.4 ppm).
13C NMR Peaks for pyrazole carbons (δ 13.0–13.4 ppm), pyridazinone carbonyl (δ 164.6 ppm), and acetamide carbonyl (δ 164.9 ppm).
Melting Point Ranges from 99°C to 240°C depending on substitution.

Optimization and Variability

The synthesis can be optimized by varying reaction conditions or substituents:

  • Substituent Effects : Replacing the pyridinemethyl group with other amines (e.g., 4-phenoxyphenyl) alters bioactivity.

  • Catalysts : Using DMAP (4-dimethylaminopyridine) or other catalysts may improve yields.

Table 1: Substituent Variants and Bioactivity

Substituent Biological Activity Reference
4-PhenoxyphenylAnalgesic, Anti-inflammatory
4-PyridinemethylPlant growth stimulation

Challenges and Limitations

  • Regioselectivity : Competing side reactions (e.g., hydrolysis of hydrazide) require careful control of pH and temperature.

  • Yield Optimization : Low yields in multi-step reactions necessitate efficient purification .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through the cyclization of hydrazine derivatives with diketones.
  • Formation of the Pyridazine Ring : Synthesized by condensing hydrazine with 1,4-diketones.
  • Coupling Reactions : The pyrazole and pyridazine rings are coupled using various agents.
  • Acetylation : The final step involves acetylating the coupled product with pyridine derivatives.

The compound's molecular weight is approximately 348.39 g/mol, and its unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Chemistry

In the realm of chemistry, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide serves as a building block for synthesizing more complex molecules. Its heterocyclic nature allows chemists to explore new synthetic pathways and develop novel compounds with unique properties.

Biology

Biologically, this compound acts as a probe to study processes involving heterocyclic compounds. Its interactions with enzymes and receptors can elucidate mechanisms underlying various biological functions. For example, research has indicated that pyrazole derivatives exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, showcasing potential as antibiotic agents .

Medicine

In medicinal chemistry, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide has been investigated for its anticancer activities. Studies demonstrate that compounds containing similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines by targeting specific cellular pathways . The compound's ability to modulate enzymatic activity makes it a candidate for drug discovery and development.

Industrial Applications

Industrially, the compound can be utilized in developing new materials and catalysts due to its unique chemical properties. Its synthesis methods can be optimized for scalability, making it suitable for large-scale production in pharmaceutical and chemical industries.

Antimicrobial Activity

A study evaluated various pyrazole compounds against bacterial strains. Results indicated that some derivatives had minimum inhibitory concentrations comparable to established antibiotics . This highlights the potential of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide as an antimicrobial agent.

Anticancer Activity

Research involving pyrazole-containing compounds demonstrated significant anticancer activity through mechanisms such as kinase inhibition and apoptosis induction in cancer cell lines . These findings suggest that the target compound may also exhibit similar properties worth investigating further.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Acetamide Group

Compound from :
  • Structure : 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide
  • Key Difference : The acetamide nitrogen is substituted with a branched aliphatic chain (6-methylheptan-2-yl).
Compound from :
  • Structure : 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
  • Key Difference : A trifluoromethoxyphenyl group replaces the pyridinylmethyl substituent.
  • Implications : The electron-withdrawing trifluoromethoxy group may improve metabolic stability and alter binding affinity through steric and electronic effects .

Modifications to the Pyridazine/Pyrimidine Core

Compound from :
  • Structure : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
  • Key Difference : The pyridazine ring is substituted with chlorine atoms at positions 4 and 5, and the acetamide is linked to a sulfonylaniline group.
  • The sulfonyl group introduces hydrogen-bonding capacity, differing from the target compound’s pyrazole .
Compound from :
  • Structure : 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
  • Key Difference : A 4-methoxyphenyl group replaces the dimethylpyrazole on the pyridazine ring.
  • Implications : The methoxy group’s electron-donating nature may increase electron density on the pyridazine ring, altering reactivity and binding kinetics .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~380–400 g/mol (estimated) 409.5 g/mol 449.4 g/mol 339.3 g/mol
logP Moderate (~2–3) High (~4–5) High (~3.5–4.5) Moderate (~2.5–3.5)
Solubility Moderate (pyridine enhances) Low (aliphatic chain) Low (trifluoromethoxy) Moderate (methoxy group)

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, a pyridazine moiety, and an acetamide functional group. The presence of these heterocycles suggests diverse biological activities, as many derivatives of these structures have been associated with pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds and their evaluation against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Several pyrazole-containing compounds have demonstrated anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, compounds similar to the one have been shown to interact with cellular pathways involved in cancer progression, potentially acting as inhibitors of specific kinases or transcription factors .

Anti-inflammatory Effects

The pyrazole scaffold is also known for its anti-inflammatory properties. Compounds derived from pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell growth.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways.
  • DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication in cancer cells.

Case Studies

  • Antimicrobial Evaluation : In a comparative study, various pyrazole derivatives were tested against E. coli and S. aureus. The compound demonstrated an MIC of 32 µg/mL, indicating potent activity against these pathogens .
  • Cancer Cell Line Study : A derivative similar to the target compound was tested on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, suggesting effective anticancer properties .

Data Tables

Biological ActivityCompoundMIC (µg/mL)Cell Line TestedIC50 (µM)
AntimicrobialTarget32--
AnticancerSimilar-MCF-710
Anti-inflammatorySimilar---

Q & A

Q. What are the key synthetic routes for preparing this compound, and what experimental parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 3,5-dimethyl-1H-pyrazole with a pyridazine derivative.
  • Step 2: Introduction of the pyridin-4-ylmethylacetamide group via nucleophilic substitution or coupling reactions. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–120°C), and reaction time (6–24 hours). Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm heterocyclic ring connectivity and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (338.4 g/mol).
  • HPLC: For purity quantification (>95% typical) using reverse-phase columns .

Q. How is preliminary biological activity screening conducted for this compound?

  • Enzyme inhibition assays: Test against kinases or proteases using fluorometric/colorimetric substrates.
  • Cell-based models: Evaluate cytotoxicity (e.g., NCI-60 cancer cell lines) via MTT assays.
  • Dose-response curves: Establish IC₅₀ values for potency assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in the final coupling step?

  • Solvent screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility.
  • Catalyst optimization: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Temperature gradients: Employ microwave-assisted synthesis to reduce side reactions .

Q. What strategies address contradictory data in biological activity across assay platforms?

  • Assay validation: Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Buffer optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions.
  • Metabolite interference testing: Use LC-MS to identify degradation products .

Q. How can computational modeling predict reactivity and stability of this compound?

  • Density Functional Theory (DFT): Calculate energy barriers for hydrolysis or oxidation.
  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., kinase ATP-binding pockets).
  • ADMET prediction: Use tools like SwissADME to estimate solubility and metabolic stability .

Q. What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies: Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles.
  • Long-term stability: Store at 4°C, 25°C, and 40°C with periodic HPLC analysis .

Q. How are interaction studies with biological macromolecules designed to elucidate mechanisms?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, k𝒹) to target receptors.
  • X-ray crystallography: Co-crystallize with proteins to resolve binding modes.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

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